2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid
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Overview
Description
2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid is a complex organic compound that features a combination of several functional groups, including a chloro group, a hydroxy group, a methoxy group, and an imidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the chloro group: This is often done via electrophilic aromatic substitution reactions.
Formation of the furan ring: This can be synthesized through various cyclization reactions involving furyl precursors.
Coupling of the aromatic rings: The final step involves coupling the different aromatic rings through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This would include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs due to its potential biological activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have similar biological activities.
Indole derivatives: These compounds have a similar aromatic structure and are used in various medicinal applications.
Uniqueness
2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid is unique due to the combination of its functional groups and the presence of the imidazo[1,2-a]pyridine moiety, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C26H18ClN3O5 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C26H18ClN3O5/c1-34-22-13-16(6-9-20(22)31)24-25(30-11-3-2-4-23(30)29-24)28-14-17-7-10-21(35-17)15-5-8-19(27)18(12-15)26(32)33/h2-14,31H,1H3,(H,32,33)/b28-14+ |
InChI Key |
HSGJRDZJJZSJIU-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O |
Origin of Product |
United States |
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